![molecular formula C20H39ClN6O8S2 B606696 Cindunistat hydrochloride maleate CAS No. 753491-31-5](/img/structure/B606696.png)
Cindunistat hydrochloride maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cindunistat, also known as PHA-728669F, PF-00572986, PHA-84250, SD-6010 and SC-084250, is a potent and oral selective iNOS inhibitor. cindunistat is potentially useful in patients with symptomatic osteoarthritis of the knee.
Wissenschaftliche Forschungsanwendungen
Osteoarthritis Research
Cindunistat hydrochloride maleate has been studied for its potential in treating osteoarthritis (OA). A 2-year study evaluated its effectiveness in slowing the progression of OA. However, the study concluded that cindunistat did not significantly slow down joint space narrowing compared to a placebo. It was observed that patients with less advanced OA (Kellgren and Lawrence Grade 2) showed less joint space narrowing after 48 weeks, but this improvement was not sustained at 96 weeks. Cindunistat did not show a significant impact on joint pain or function improvement but was generally well-tolerated (Hellio le Graverand et al., 2012).
Treatment of Acute Vertigo
Cindunistat hydrochloride maleate, combined with promethazine hydrochloride, has been researched for treating acute vertigo. Clinical trials demonstrated a significant effect in treating acute vertigo, showing higher efficacy and quality of life scores compared to control groups treated only with cinepazide maleate. These findings suggest the combination can effectively relieve clinical symptoms of acute vertigo, with fewer adverse reactions and improved patient quality of life (Liu Fe, 2015); (Yi et al., 2021).
Vasoconstriction Research
Research on cinepazide maleate, a component related to cindunistat hydrochloride maleate, has shown that it can induce substantial, localized constriction in arterioles. This finding is critical in understanding the effects of such compounds on ocular vascular perfusion and their potential impact on conditions like glaucoma and other eye-related diseases (Van Buskirk et al., 1990).
Photoisomerism in Vasodilators
A study on the photoisomerism of cinepazide maleate, related to cindunistat hydrochloride maleate, revealed that light can significantly affect its photoisomerism, especially under specific conditions like wavelength and solvent presence. This research contributes to the understanding of how environmental factors can impact the stability and efficacy of such drugs (Liu et al., 2011).
Eigenschaften
CAS-Nummer |
753491-31-5 |
---|---|
Produktname |
Cindunistat hydrochloride maleate |
Molekularformel |
C20H39ClN6O8S2 |
Molekulargewicht |
591.136 |
IUPAC-Name |
(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;(Z)-but-2-enedioic acid;hydrochloride |
InChI |
InChI=1S/2C8H17N3O2S.C4H4O4.ClH/c2*1-6(9)11-3-4-14-5-8(2,10)7(12)13;5-3(6)1-2-4(7)8;/h2*3-5,10H2,1-2H3,(H2,9,11)(H,12,13);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t2*8-;;/m00../s1 |
InChI-Schlüssel |
AXMATQOUTYMHRH-YYYPGOKWSA-N |
SMILES |
CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PHA-728669F; PHA 728669F; PHA728669F; SD-6010; SD 6010; SD6010 PF-00572986; PF00572986; PF 00572986; PF-572986; PF572986; PF 572986; PHA-84250; PHA84250; PHA 84250; SC-084250; SC 084250; SC084250; Cindunistat. cindunistat hydrochloride maleate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.